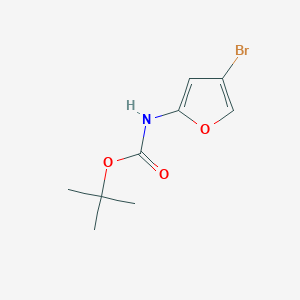
tert-Butyl (4-bromofuran-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom attached to a furan ring, and a carbamate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromofuran-2-yl)carbamate typically involves the following steps:
Bromination of Furan: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromofuran.
Formation of Carbamate: The 4-bromofuran is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors to brominate furan efficiently.
Automated Carbamate Formation: Employing automated systems to mix and react 4-bromofuran with tert-butyl isocyanate under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromofuran-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Furan derivatives with oxidized functional groups.
Reduction Products: Hydrogenated furan derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromofuran-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the substituents attached to the carbamate. For example, tert-Butyl (4-bromobutyl)carbamate has a butyl chain, whereas tert-Butyl (4-bromofuran-2-yl)carbamate has a furan ring.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions each compound can undergo. The furan ring in this compound provides unique reactivity compared to the butyl or phenyl groups in similar compounds.
- Applications: The specific applications of each compound vary based on their structure and reactivity. For instance, this compound may be more suitable for certain pharmaceutical or material science applications due to its unique furan ring.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
tert-butyl N-(4-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-4-6(10)5-13-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
FXUZRUFPDSAKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















